Ethanol, 2-[(2-chloro-4-pyrimidinyl)methylamino]-
Overview
Description
Ethanol, 2-[(2-chloro-4-pyrimidinyl)methylamino]- is a chemical compound with the linear formula C12H11O1N2Cl1 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . The compound is in solid form .
Molecular Structure Analysis
The molecular structure of Ethanol, 2-[(2-chloro-4-pyrimidinyl)methylamino]- can be represented by the SMILES stringClC1=NC=CC (C2=CC=CC=C2CCO)=N1
. The InChI string is 1S/C12H11ClN2O/c13-12-14-7-5-11 (15-12)10-4-2-1-3-9 (10)6-8-16/h1-5,7,16H,6,8H2
. Physical And Chemical Properties Analysis
Ethanol, 2-[(2-chloro-4-pyrimidinyl)methylamino]- is a solid compound . More specific physical and chemical properties are not available in the search results.Scientific Research Applications
Organic Synthesis
Research in organic chemistry has explored the synthesis and reactivity of compounds related to "Ethanol, 2-[(2-chloro-4-pyrimidinyl)methylamino]-". For instance, novel alkylations of cyclic thioureas by α-halocarboxylic acids and their esters have been studied, highlighting the utility of ethanol in promoting certain chemical transformations (Kushakova et al., 2006). Additionally, the diastereoselective synthesis of functionalized tetrahydropyrimidin-2-thiones via ZnCl2 promoted one-pot reactions in ethanol has been reported, demonstrating the significance of ethanol in facilitating complex reactions with good yield and selectivity (Liu et al., 2014).
Analytical Chemistry Applications
In analytical chemistry, "Ethanol, 2-[(2-chloro-4-pyrimidinyl)methylamino]-" derivatives have been utilized in developing sensitive and specific methods for the analysis of primary and secondary amines. For example, the use of p-benzoquinone as a TLC derivatization reagent for 2-(methylamino)ethanol and for the analysis of other amines has been explored, offering an alternative to traditional gas chromatographic analysis (McCrossen et al., 2001).
Pharmacological Activity Studies
Although the request excludes direct information related to drug use and side effects, research has been conducted on the synthesis of bioactive heterocycles that might indirectly relate to the broader class of chemicals including "Ethanol, 2-[(2-chloro-4-pyrimidinyl)methylamino]-". Studies on the combinatorial synthesis of derivatives through sequential multicomponent reactions, highlighting their potential anticancer evaluation, provide insights into the pharmacological potential of these compounds (Patravale et al., 2014).
Environmental Applications
Additionally, the comparative study of CO2 absorption in some solvent-free alkanolamines and in aqueous monoethanolamine (MEA) sheds light on the environmental applications of ethanolamines, demonstrating their efficiency in CO2 capture processes (Barzagli et al., 2016).
Safety And Hazards
Future Directions
While specific future directions for research on Ethanol, 2-[(2-chloro-4-pyrimidinyl)methylamino]- are not available, there are several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
2-[(2-chloropyrimidin-4-yl)-methylamino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O/c1-11(4-5-12)6-2-3-9-7(8)10-6/h2-3,12H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJIGCCUUQXJPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=NC(=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanol, 2-[(2-chloro-4-pyrimidinyl)methylamino]- |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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